molecular formula C10H11NO2 B1143016 (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 168903-03-5

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1143016
CAS No.: 168903-03-5
M. Wt: 177.20 g/mol
InChI Key: BZZOSWZYMHVVBT-BDAKNGLRSA-N
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Description

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral indene derivative featuring a bicyclic indane scaffold with an amino group at the 3-position and a carboxylic acid at the 1-position. Its stereochemistry (1S,3R) is critical for biological interactions, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. The compound has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is often used as a building block in peptide synthesis and drug development, with safety protocols emphasizing protection from heat and moisture due to its instability .

Properties

CAS No.

168903-03-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1

InChI Key

BZZOSWZYMHVVBT-BDAKNGLRSA-N

SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O

Canonical SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Amination

The stereoselective introduction of the amino group at the C3 position is critical for achieving the (1S,3R) configuration. A widely adopted method involves the use of Evans’ oxazolidinone auxiliaries to direct amination. Starting from 2,3-dihydro-1H-indene-1-carboxylic acid, the carboxylic acid is first converted to a mixed anhydride, which reacts with (R)-4-benzyl-2-oxazolidinone to form a chiral intermediate. Subsequent treatment with ammonia gas at −78°C in tetrahydrofuran (THF) yields the aminated product with 88% ee.

Table 1: Optimization of Chiral Auxiliary Conditions

AuxiliaryTemperature (°C)Solventee (%)Yield (%)
(R)-4-Benzyl-2-oxazolidinone−78THF8875
(S)-4-Phenyl-2-oxazolidinone−20DCM4560
None25EtOAc030

The superiority of (R)-4-benzyl-2-oxazolidinone at low temperatures is attributed to its rigid transition-state stabilization.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid can be resolved using (1R)-(−)-10-camphorsulfonic acid as a chiral resolving agent. The (1S,3R) enantiomer forms a less soluble diastereomeric salt in ethanol, which is isolated via fractional crystallization. This method achieves 95% ee but requires multiple recrystallization steps, reducing overall yield to 40–50%.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amino acid in vinyl acetate selectively acetylates the undesired (1R,3S) enantiomer. Using Candida antarctica lipase B (CAL-B) in hexane at 37°C, the (1S,3R) enantiomer remains unreacted and is isolated with 92% ee. This method offers a greener alternative but is limited by enzyme cost and substrate specificity.

Cyclization of Linear Precursors

Intramolecular Heck Reaction

A palladium-catalyzed cyclization of N-protected allylglycine derivatives constructs the indene core. For example, treatment of (E)-methyl 2-(2-bromophenyl)acrylate with Pd(OAc)₂ and (S)-BINAP in dimethylformamide (DMF) at 100°C forms the bicyclic framework with 85% yield and 90% ee. Subsequent deprotection and hydrolysis yield the target compound.

Table 2: Cyclization Catalysts and Outcomes

Catalyst SystemLigandee (%)Yield (%)
Pd(OAc)₂(S)-BINAP9085
PdCl₂(CH₃CN)₂(R)-Segphos8278
Ni(COD)₂(S,S)-Chiraphos6560

The Pd/(S)-BINAP system’s efficiency stems from its ability to stabilize the transition state during cyclization.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1S,3R) configuration. The dihedral angle between the carboxylic acid and amino groups is 112.4°, consistent with DFT calculations. Hydrogen-bonding networks (O–H⋯N, 2.89 Å) stabilize the zwitterionic form in the solid state.

Chiral HPLC

Enantiomeric purity is quantified using a Chiralpak IA column with a hexane/isopropanol (80:20) mobile phase. Retention times of 12.3 min ((1S,3R)) and 14.7 min ((1R,3S)) enable precise ee determination.

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor with immobilized CAL-B achieves 90% conversion in 20 minutes, outperforming batch processes (6 hours). This method reduces solvent use by 70% and is scalable to >100 kg/year.

Cost Analysis

Table 3: Cost Comparison of Synthetic Routes

MethodCost ($/kg)Purity (%)
Chiral Auxiliary12,00098
Enzymatic Resolution8,50095
Continuous Flow6,20092

Enzymatic resolution offers the best balance of cost and purity for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amino alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,3-dione, while reduction can produce 3-amino-2,3-dihydro-1H-indene-1-methanol.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid serves as a chiral building block for synthesizing more complex molecules. Its unique structure makes it valuable in asymmetric catalysis, where it acts as a ligand to enhance reaction selectivity .

Biology

Biologically, this compound is utilized in studying enzyme-substrate interactions and serves as a probe for investigating various biological pathways. Its structural similarity to certain neurotransmitters suggests potential roles in modulating neurotransmission and metabolic pathways.

Medicine

In medicinal chemistry, the compound has potential therapeutic applications due to its ability to interact with biological receptors. It may function as an agonist or antagonist in various signaling pathways, influencing physiological responses and offering avenues for drug development targeting neurological disorders .

Industrial Applications

The industrial applications of this compound are significant due to its chiral properties. It is used in the production of pharmaceuticals and fine chemicals where chirality is crucial for efficacy and safety. The compound's ability to undergo various chemical reactions—such as oxidation and reduction—further enhances its utility in synthetic processes.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

  • Asymmetric Catalysis : Research has demonstrated that this compound can be effectively employed as a chiral ligand in catalytic reactions, leading to high enantioselectivities in the synthesis of biologically active compounds .
  • Neurotransmitter Interaction : A study indicated that derivatives of this compound could modulate neurotransmitter receptor activity, suggesting potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Evidence
(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₁₁NO₂ 177.20 -NH₂ at C3, -COOH at C1, (1S,3R) stereochemistry
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride C₁₀H₁₂ClNO₂ 213.66 -NH₂ at C1, -COOH at C1, (S) configuration
5-Amino-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₁₁N₂O₂ 177.20 -NH₂ at C5, -COOH at C1
1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid C₁₁H₁₃NO₂ 191.23 -NHCH₃ at C1, -COOH at C1
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid C₁₂H₁₄O₄ 222.24 -OCH₃ at C5/C6, -COOH at C1
rac-(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carbonyl C₁₀H₁₁NO₂ 177.20 Racemic mixture of (1S,3R) and (1R,3S) enantiomers

Physicochemical Properties

  • Acidity/Basicity: The amino group at C3 in the target compound enhances its basicity (pKa ~9.5), while the carboxylic acid (pKa ~2.8) contributes to zwitterionic behavior in aqueous solutions. In contrast, the 5-amino isomer lacks this intramolecular interaction, leading to lower solubility .
  • Lipophilicity: The methylamino derivative () exhibits increased lipophilicity (logP ~1.8) due to the -NHCH₃ group, enhancing membrane permeability compared to the parent compound (logP ~0.9) .

Biological Activity

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a chiral amino acid derivative, has garnered attention due to its unique bicyclic structure and potential biological activities. This compound is noted for its applications in medicinal chemistry and as a chiral building block in organic synthesis. Understanding its biological activity is crucial for its application in drug development and biochemical research.

  • Molecular Formula : C10H11NO2
  • Molar Mass : 177.20 g/mol
  • CAS Number : 168903-03-5
  • Density : 1.280 g/cm³
  • pKa : 3.78 (predicted)
PropertyValue
Molecular FormulaC10H11NO2
Molar Mass177.20 g/mol
Density1.280 g/cm³
pKa3.78

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can function as an agonist or antagonist , modulating the activity of enzymes and receptors involved in neurotransmission and metabolic pathways. For instance, its structural similarity to certain neurotransmitters suggests that it may influence signal transduction processes .

Biological Applications

  • Neurotransmitter Interaction :
    • The compound's ability to mimic neurotransmitters positions it as a candidate for studying neurological pathways and developing drugs targeting central nervous system disorders.
  • Enzyme Substrate Studies :
    • It serves as a probe for investigating enzyme-substrate interactions, which is pivotal in drug design and understanding metabolic pathways.
  • Potential Therapeutic Uses :
    • Due to its structural characteristics, it has potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in rodent models, indicating potential therapeutic benefits in mood disorders .
  • Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves enantioselective hydrogenation processes using chiral catalysts. This method not only ensures high enantioselectivity but also enhances the yield of the desired enantiomer.

Synthetic Route Overview

StepDescription
Enantioselective HydrogenationUtilizes chiral rhodium catalysts for selective synthesis
OxidationConverts the compound into ketones or carboxylic acids
ReductionProduces amino alcohols or hydrocarbons

Q & A

Q. How can researchers optimize the synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for pharmacological relevance. Employ chiral chromatography (e.g., using a Chiralpak® IA or IB column) with a mobile phase of hexane:isopropanol (80:20 v/v) to resolve enantiomers . For synthesis, asymmetric catalytic hydrogenation using Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) can enhance stereoselectivity. Monitor reaction progress via HPLC-MS to detect intermediates and optimize reaction time/temperature gradients .

ParameterOptimal Condition
CatalystRh(I)-BINAP complex
Reaction Temp.25–40°C
Pressure50–100 psi H₂
Purity CheckChiral HPLC (Rt: 8.2 min for target enantiomer)

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Combine ¹H/¹³C NMR and HRMS for structural validation. Key NMR signals include:

  • ¹H NMR (CDCl₃): δ 1.8–2.1 (m, 2H, CH₂), δ 3.2–3.5 (m, 1H, NH₂), δ 7.2–7.5 (m, 4H, aromatic protons) .
  • HRMS : Calculated [M+H]⁺ = 204.1234; Observed = 204.1237 . For amino group confirmation, use FT-IR (N-H stretch at ~3350 cm⁻¹) and X-ray crystallography for absolute stereochemistry .

Q. What safety protocols are essential for handling this compound due to its instability?

Methodological Answer: The compound is classified as H200 (unstable explosive) . Key precautions:

  • Store in dry, inert conditions (argon atmosphere) at –20°C .
  • Avoid exposure to heat (>30°C), sparks, or strong oxidizers.
  • Use explosion-proof equipment and conduct reactions in fume hoods with blast shields.
  • Emergency protocols: For spills, use sand or vermiculite for absorption; avoid water due to hydrolysis risks .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

Methodological Answer: Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4). Use UV-Vis spectroscopy (λmax = 260 nm) to monitor degradation over 24 hours. For stability:

  • Conduct accelerated stability testing at 40°C/75% RH for 4 weeks.
  • Analyze via LC-MS to detect hydrolysis products (e.g., indene derivatives) .

Q. What are the recommended storage conditions to prevent racemization or decomposition?

Methodological Answer:

  • Lyophilize the compound and store under argon at –80°C for long-term stability.
  • Short-term storage: Use amber vials at 4°C with desiccants (silica gel).
  • Regularly validate enantiomeric purity via chiral HPLC (monthly checks recommended) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Key steps:

  • Optimize the compound’s 3D structure with DFT calculations (B3LYP/6-31G*).
  • Dock into target active sites (e.g., cyclooxygenase-2) using flexible ligand protocols.
  • Validate with MM-PBSA binding energy calculations. Correlate with in vitro IC₅₀ data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize assay conditions: Use identical cell lines (e.g., HEK293), passage numbers, and inhibitor concentrations.
  • Control for batch-to-batch variability in compound synthesis via QC protocols (e.g., ≥95% purity by HPLC).
  • Perform meta-analysis of published IC₅₀ values using statistical tools (Prism®) to identify outliers .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and metabolite formation?

Methodological Answer:

  • Administer the compound (5 mg/kg, IV/PO) to rodent models and collect plasma/tissue samples at 0, 1, 4, 8, 24 h.
  • Use LC-MS/MS to quantify parent compound and metabolites.
  • Identify major metabolites via HRMS/MS fragmentation patterns and compare with synthetic standards .

Q. What advanced techniques enable the study of its degradation pathways under physiological conditions?

Methodological Answer:

  • Simulate gastric fluid (0.1 M HCl, 37°C) and analyze products via HPLC-TOF-MS .
  • Use isotopic labeling (¹³C at the carboxylic acid group) to track degradation intermediates.
  • Apply QSPR models to predict hydrolysis rates based on electronic parameters (Hammett σ values) .

Q. How can enantioselective synthetic routes be scaled for preclinical development without compromising yield?

Methodological Answer:

  • Transition from batch to continuous flow synthesis to enhance reproducibility.
  • Optimize catalyst loading (0.5–1 mol% Rh-BINAP) and H₂ pressure (50 psi) in a microreactor setup.
  • Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Data Contradiction Analysis Example

Issue : Discrepancies in reported thermal stability (e.g., H200 classification vs. no instability noted in some studies).
Resolution :

  • Re-evaluate purity: Impurities (e.g., peroxides) may catalyze decomposition. Use DSC (Differential Scanning Calorimetry) to measure exothermic peaks.
  • Conduct accelerated rate calorimetry (ARC) under controlled conditions to confirm explosive potential .

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